Senfolomycin A
Description
structure given in first source; isolated from Streptomyces paulus; senfolomycin B is also available
Properties
CAS No. |
11017-36-0 |
|---|---|
Molecular Formula |
C29H36N2O16S |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
3-[4-(5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C29H36N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,12,16-18,21-23,25,30,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20? |
InChI Key |
YASNRWMRDSCJIV-HHIRRDRHSA-N |
Isomeric SMILES |
C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)\N=C=S |
Canonical SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S |
Synonyms |
senfolomycin A |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Senfolomycin A: Chemical Structure, Molecular Weight, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senfolomycin A is a member of the paulomycin family of antibiotics, a class of glycosylated compounds known for their antibacterial properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, molecular weight, and what is known about its biological activity. The information is presented to support research and development efforts in the field of novel antibacterial agents.
Chemical Structure and Physicochemical Properties
This compound is a complex natural product with the molecular formula C₂₉H₃₆N₂O₁₆S.[1] This composition gives it a molecular weight of approximately 700 g/mol .[1] Structurally, this compound is a stereoisomer of paulomycin E. The two compounds share an identical molecular composition and mass spectrometry fragmentation pattern, with the key difference being the stereochemistry of a methoxy group located on the sugar moiety of the molecule.[1]
While a definitive, publicly available diagram of this compound's exact stereochemistry is scarce, its structure can be inferred from that of the well-characterized paulomycin E. The core structure consists of a paulic acid moiety, which contains a rare isothiocyanate group, attached to a glycosidic portion comprised of two deoxysugar units: D-allose and L-paulomycose.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆N₂O₁₆S | [1] |
| Molecular Weight | 700 g/mol | [1] |
| Class | Paulomycin Antibiotic | [1] |
| Key Structural Features | Glycosylated, Isothiocyanate group, Stereoisomer of Paulomycin E | [1] |
Biological Activity and Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on the known targets of other complex glycosylated antibiotics, it is hypothesized to interfere with essential cellular processes in bacteria. A likely target is bacterial protein synthesis. Many antibiotics that contain complex sugar moieties are known to bind to the bacterial ribosome, thereby inhibiting the translation of messenger RNA into proteins and ultimately leading to cell death.
Biosynthesis
The biosynthetic pathway for this compound is presumed to be highly similar to that of the paulomycins, which has been studied in Streptomyces. The pathway is complex, involving a multitude of enzymatic steps to construct the various components of the molecule.
The biosynthesis of the paulomycin family begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted into the paulic acid moiety. Concurrently, separate pathways are responsible for the synthesis of the deoxysugars D-allose and L-paulomycose. These sugar units are then glycosidically linked to the paulic acid core by glycosyltransferases. The final steps likely involve tailoring enzymes that modify the structure, including the methylation that differentiates this compound from paulomycin E.
Caption: Overview of the proposed biosynthetic pathway of this compound.
Experimental Protocols
Detailed, standardized experimental protocols for the isolation and analysis of this compound are not widely published. However, based on the literature for related compounds produced by Streptomyces, the following general methodologies can be adapted.
Isolation and Purification of Senfolomycins
-
Fermentation: Cultivate the producing Streptomyces strain in a suitable liquid medium to allow for the production of secondary metabolites, including this compound.
-
Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.
-
Chromatographic Separation: Concentrate the organic extract and subject it to chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have been successfully used to separate this compound and B.[1]
-
HPLC: A reverse-phase C18 column is often effective for separating complex natural products. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can be optimized for separation.
-
TLC: Silica gel plates can be used with a solvent system tailored to the polarity of the senfolomycins to achieve separation.
-
References
Unraveling the Assembly Line: A Technical Guide to the Senfolomycin A Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senfolomycin A, a potent antibiotic produced by actinomycetes, belongs to the paulomycin family of natural products. Its complex structure, featuring a paulic acid core, a glycosidically linked paulomycose sugar, and a terminal isothiocyanate group, hints at a fascinating and intricate biosynthetic pathway. While the dedicated gene cluster for this compound has not been explicitly detailed in published literature, its close structural relationship to the well-characterized paulomycins allows for a comprehensive and insightful elucidation of its formation. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing parallels from the established paulomycin biosynthetic machinery. We will delve into the key enzymatic steps, precursor molecules, and the genetic organization of the likely biosynthetic gene cluster. This guide aims to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and synthetic biology.
Introduction
Actinomycetes are renowned for their prolific capacity to produce a vast array of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of antibiotic drug discovery.[1][2][3] The paulomycin family, including this compound, represents a class of glycosylated antibiotics with significant antibacterial activity.[4][5][6] Understanding the biosynthesis of these complex molecules is paramount for efforts in biosynthetic engineering to generate novel analogs with improved therapeutic properties. This compound and paulomycin E share an identical molecular formula and mass spectrometry fragmentation pattern, with the key difference being the stereochemistry of a methoxy group on the sugar moiety.[4][5] This subtle distinction underscores the precision of enzymatic catalysis in natural product biosynthesis and provides a focal point for understanding the diversification of these molecules. This guide will illuminate the proposed biosynthetic route to this compound, leveraging the knowledge of the paulomycin biosynthetic gene cluster.
The Proposed this compound Biosynthetic Gene Cluster
The biosynthesis of secondary metabolites in actinomycetes is typically orchestrated by a set of genes organized into a contiguous unit known as a biosynthetic gene cluster (BGC). Based on the established BGC for paulomycins, the this compound BGC is predicted to harbor genes encoding enzymes for the following key stages:
-
Paulic Acid Core Biosynthesis: Formation of the C16 polyketide-derived core.
-
Paulomycose Biosynthesis and Glycosylation: Synthesis of the unique deoxy-sugar and its attachment to the paulic acid aglycone.
-
Isothiocyanate Formation: Generation and installation of the reactive isothiocyanate group.
-
Regulatory and Resistance Elements: Genes controlling the expression of the pathway and protecting the producing organism.
The Biosynthetic Pathway of this compound: A Step-by-Step Elucidation
The proposed biosynthetic pathway for this compound can be dissected into three major convergent pathways, culminating in the final assembly of the molecule.
Assembly of the Paulic Acid Aglycone
The formation of the paulic acid core is initiated by a Type I polyketide synthase (PKS) machinery. The process is proposed as follows:
-
Starter Unit Loading: The biosynthesis likely commences with the loading of an isobutyryl-CoA starter unit onto the acyl carrier protein (ACP) of the PKS module.
-
Polyketide Chain Elongation: A series of condensation reactions with malonyl-CoA and methylmalonyl-CoA extender units, catalyzed by multiple PKS modules, elongates the polyketide chain. Each module contains specific domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that dictate the stereochemistry and reduction state of the growing chain.
-
Cyclization and Offloading: Following the final extension, the polyketide chain undergoes an intramolecular cyclization reaction to form the characteristic tetramic acid-containing paulic acid core. This is followed by the release of the aglycone from the PKS assembly line, likely through the action of a thioesterase domain.
Biosynthesis and Attachment of Paulomycose
The unique deoxy-sugar, paulomycose, is synthesized from a primary metabolic precursor, likely glucose-1-phosphate. This multi-step enzymatic cascade involves:
-
Sugar Activation: A series of enzymes, including NDP-sugar synthases, dehydratases, and aminotransferases, convert the initial sugar into an activated NDP-paulomycose intermediate.
-
Methylation: A crucial step involves the methylation of a hydroxyl group on the sugar ring by a methyltransferase. It is hypothesized that the stereospecificity of this enzyme is the key determinant for the difference between this compound and paulomycin E.[4][5]
-
Glycosylation: A dedicated glycosyltransferase then catalyzes the attachment of the activated NDP-paulomycose to the paulic acid aglycone, forming the glycosylated intermediate.
Formation and Installation of the Isothiocyanate Moiety
The biosynthesis of the isothiocyanate group is a less common feature in natural product biosynthesis. The proposed pathway involves:
-
Precursor Formation: A dedicated set of enzymes likely utilizes a primary metabolite, such as an amino acid, as the precursor.
-
Isothiocyanate Synthesis: The precursor undergoes a series of enzymatic transformations, potentially involving oxidative and rearrangement reactions, to generate the isothiocyanate functionality.
-
Attachment to the Sugar: Finally, the isothiocyanate group is transferred and attached to a specific position on the paulomycose moiety of the glycosylated intermediate, completing the biosynthesis of this compound.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically for the this compound biosynthetic pathway. However, studies on related paulomycin production could provide a baseline for expected titers and enzyme kinetics. Future research is needed to quantify the production of this compound and characterize the kinetic parameters of the key biosynthetic enzymes.
Key Experimental Protocols
The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be crucial for confirming and characterizing the this compound biosynthetic pathway.
Identification and Characterization of the Biosynthetic Gene Cluster
Objective: To identify and sequence the complete this compound BGC from the producing actinomycete strain.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from the this compound-producing actinomycete strain using established protocols (e.g., phenol-chloroform extraction or commercial kits).
-
Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, contiguous genome assembly.
-
BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The predicted cluster for this compound would be identified based on homology to the known paulomycin BGC.
-
Gene Annotation: The genes within the identified BGC are annotated based on sequence similarity to known enzymes involved in polyketide synthesis, sugar biosynthesis, glycosylation, and other relevant pathways.
Gene Inactivation and Heterologous Expression
Objective: To functionally characterize the role of individual genes within the BGC in this compound biosynthesis.
Methodology:
-
Gene Inactivation: Targeted gene knockouts of specific genes within the BGC are created in the native producer using techniques like PCR-targeting or CRISPR-Cas9-based genome editing.
-
Metabolite Analysis: The resulting mutant strains are cultivated, and their metabolic profiles are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the loss of this compound production or the accumulation of biosynthetic intermediates.
-
Heterologous Expression: The entire BGC or specific genes are cloned into a suitable expression vector and introduced into a heterologous host, such as a well-characterized Streptomyces strain (e.g., Streptomyces coelicolor or Streptomyces albus).
-
Production Analysis: The heterologous host is fermented, and the culture extracts are analyzed by HPLC-MS to confirm the production of this compound or specific intermediates.
In Vitro Enzymatic Assays
Objective: To determine the specific function and catalytic properties of key enzymes in the pathway.
Methodology:
-
Protein Expression and Purification: The gene encoding the target enzyme (e.g., a glycosyltransferase or methyltransferase) is cloned into an expression vector, overexpressed in a suitable host (e.g., E. coli), and purified using affinity chromatography.
-
Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions (pH, temperature, cofactors).
-
Product Analysis: The reaction products are analyzed by techniques such as HPLC, MS, or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic transformation and determine kinetic parameters (e.g., Km and kcat).
Visualizing the Pathway and Workflows
To provide a clearer understanding of the complex processes involved in this compound biosynthesis and its investigation, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
Conclusion
The biosynthesis of this compound is a testament to the remarkable chemical dexterity of actinomycetes. By leveraging our understanding of the closely related paulomycin pathway, we can confidently propose a detailed biosynthetic route for this potent antibiotic. This guide provides a comprehensive framework for researchers to further investigate and harness the this compound biosynthetic machinery. Future efforts in this area will undoubtedly focus on the definitive identification and characterization of the this compound BGC, the biochemical interrogation of its key enzymes, and the application of synthetic biology approaches to generate novel and improved antibiotic derivatives. Such endeavors will continue to expand our arsenal in the ongoing battle against infectious diseases.
References
- 1. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycetes: The Antibiotics Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STRUCTURAL RELATIONSHIPS BETWEEN SENFOLOMYCINS AND PAULOMYCINS [jstage.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
Senfolomycin A: A Technical Guide to its Relationship with Paulomycins and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Senfolomycin A, a member of the paulomycin family of antibiotics, exhibits potent activity primarily against Gram-positive bacteria. Its close structural and biosynthetic relationship with the paulomycins, particularly paulomycin E, offers a compelling case study in natural product diversity and the potential for antibiotic development. This technical guide provides an in-depth analysis of this compound, comparing its structure, biosynthesis, mechanism of action, and biological activity with the paulomycin family and other related antibiotics. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts in this area.
Structural Elucidation: A Tale of Stereoisomers
The structural relationship between this compound and the paulomycins is a fascinating example of subtle chemical differences leading to distinct natural products. Early studies revealed that this compound and paulomycin E share an identical molecular formula (C₂₉H₃₆N₂O₁₆S) and a strikingly similar fragmentation pattern in fast atom bombardment mass spectrometry. However, meticulous analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and separation techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) definitively established that they are not identical.
The key differentiator lies in the stereochemistry of a single methoxy (OCH₃) group located on the paulomycose sugar moiety, a unique eight-carbon sugar characteristic of this antibiotic class. While the exact spatial arrangement of this methoxy group in this compound versus paulomycin E required extensive spectroscopic investigation, it is this subtle stereoisomeric difference that defines this compound as a distinct chemical entity. This seemingly minor alteration underscores the remarkable precision of enzymatic machinery in natural product biosynthesis.
Similarly, senfolomycin B has been proposed to be dihydrothis compound, drawing a parallel to the relationship between paulomycin F and other members of its family.
Table 1: Physicochemical Properties of this compound and Related Paulomycins
| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Feature |
| This compound | C₂₉H₃₆N₂O₁₆S | 700 | Stereoisomer of Paulomycin E |
| Paulomycin E | C₂₉H₃₆N₂O₁₆S | 700 | |
| Senfolomycin B | C₂₉H₃₈N₂O₁₆S | 702 | Dihydro derivative of this compound |
| Paulomycin F | C₂₉H₃₈N₂O₁₆S | 702 | Dihydro derivative of other Paulomycins |
| Paulomycin A | C₃₄H₄₆N₂O₁₇S | 782.79 | Contains isothiocyanate group |
| Paulomycin B | C₃₃H₄₄N₂O₁₇S | 768.76 | Contains isothiocyanate group |
Biosynthetic Pathways: A Shared Blueprint
The biosynthesis of this compound is intrinsically linked to the well-characterized biosynthetic pathway of the paulomycins. The core scaffold of these molecules is assembled through a complex interplay of enzymatic reactions, starting from common metabolic precursors. The paulomycin biosynthetic gene cluster, identified in Streptomyces paulus and Streptomyces albus, provides a robust framework for understanding the formation of this compound.
The pathway involves the synthesis of two key moieties that are later joined: the paulic acid residue and the glycosidic portion containing the characteristic paulomycose sugar. The formation of the isothiocyanate group in paulic acid is a critical step, contributing significantly to the antibiotic's biological activity.
The stereochemical difference in the methoxy group of this compound likely arises from the action of a specific stereoselective methyltransferase or an epimerase within its biosynthetic cluster that differs subtly from the corresponding enzyme in paulomycin-producing strains.
Mechanism of Action: Targeting Bacterial Processes
While the precise molecular target of this compound and the paulomycins has not been definitively elucidated, the crucial role of the isothiocyanate group in their antibacterial activity is well-established. This highly reactive functional group is known to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This suggests that the mechanism of action likely involves the inactivation of one or more essential bacterial enzymes.
The paulomenols, which are derivatives of paulomycins lacking the paulic acid moiety (and thus the isothiocyanate group), are devoid of antibacterial activity. This further reinforces the hypothesis that the isothiocyanate group is the pharmacophore responsible for the biological effect.
Potential targets could include enzymes involved in cell wall biosynthesis, protein synthesis, or nucleic acid replication. Further research, including affinity chromatography with biotinylated probes and proteomic analysis of treated bacterial cells, is necessary to identify the specific protein targets of these antibiotics.
Biological Activity: A Spectrum of Potency
This compound and the paulomycins exhibit a significant antibacterial activity, primarily directed against Gram-positive bacteria. This includes clinically relevant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. The potency of these compounds, as measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific paulomycin derivative and the bacterial species.
Table 2: Minimum Inhibitory Concentration (MIC) of Paulomycins and Related Compounds against Selected Bacteria
| Compound | Staphylococcus aureus (µg/mL) | Streptococcus pneumoniae (µg/mL) | Enterococcus faecalis (µg/mL) | Escherichia coli (µg/mL) |
| Paulomycin A | 0.1 - 1.0 | 0.05 - 0.5 | 0.2 - 2.0 | >100 |
| Paulomycin B | 0.2 - 2.0 | 0.1 - 1.0 | 0.5 - 5.0 | >100 |
| Paldimycin A | 0.05 - 0.5 | 0.02 - 0.2 | 0.1 - 1.0 | >100 |
| Paldimycin B | 0.1 - 1.0 | 0.05 - 0.5 | 0.2 - 2.0 | >100 |
The lack of activity against Gram-negative bacteria, such as Escherichia coli, is a common feature of this antibiotic class and is likely due to the presence of the outer membrane, which acts as a permeability barrier.
Relationship to Other Antibiotics
The paulomycins and senfolomycins belong to a unique class of glycosylated antibiotics characterized by the presence of the paulomycose sugar and the isothiocyanate-containing paulic acid. While their overall structure is distinct, they share some conceptual similarities with other classes of antibiotics.
-
Glycosylated Antibiotics: Like aminoglycosides and macrolides, the sugar moieties of this compound and the paulomycins are crucial for their activity. Modifications to these sugars can significantly impact their biological properties.
-
Isothiocyanate-Containing Natural Products: While rare in antibiotics, the isothiocyanate group is found in other natural products, such as sulforaphane from broccoli, which is known for its anticancer and antimicrobial properties. The reactivity of this group is a common theme in their biological activity.
The unique structure and mechanism of action of the senfolomycin/paulomycin family make them an attractive scaffold for the development of new antibiotics, particularly in the face of growing resistance to existing drug classes.
Experimental Protocols
Isolation and Purification of Paulomycins
This protocol is adapted from methods described for the isolation of paulomycins and can be applied for the separation of this compound.
-
Fermentation: Culture the producing strain (e.g., Streptomyces paulus) in a suitable production medium (e.g., a complex medium containing glucose, yeast extract, and peptone) under optimal temperature and aeration conditions for a period of 5-7 days.
-
Extraction: Acidify the whole fermentation broth to pH 3-4 with a suitable acid (e.g., oxalic acid) and extract with an organic solvent such as ethyl acetate or methyl isobutyl ketone.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatography:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Reversed-Phase HPLC: Further purify the active fractions using reversed-phase HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid). Monitor the elution profile by UV absorbance at appropriate wavelengths (e.g., 274 nm and 320 nm).
-
-
Characterization: Analyze the purified fractions by mass spectrometry (e.g., FAB-MS or ESI-MS) and NMR spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) to confirm the identity and purity of the isolated compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and related compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the purified antibiotic in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Make serial two-fold dilutions of the antibiotic in Mueller-Hinton broth (or another appropriate growth medium for the test organism) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Grow the bacterial strain to be tested overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Inoculate the wells of the microtiter plate containing the serially diluted antibiotic with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Future Directions
The senfolomycin and paulomycin family of antibiotics represents a promising area for further investigation. Key future research directions include:
-
Definitive Target Identification: Elucidating the precise molecular target(s) of these antibiotics will be crucial for understanding their mechanism of action and for rational drug design.
-
Biosynthetic Engineering: Leveraging the knowledge of the paulomycin biosynthetic gene cluster to generate novel analogs of senfolomycin and paulomycins with improved activity, broader spectrum, or enhanced pharmacokinetic properties.
-
Total Synthesis: The development of a total synthesis route for this compound and its analogs would provide access to larger quantities of these compounds for further biological evaluation and enable the synthesis of designed derivatives.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound and promising analogs in animal models of bacterial infection to assess their therapeutic potential.
By continuing to explore the chemistry and biology of this unique class of natural products, the scientific community can pave the way for the development of new and effective antibiotics to combat the growing threat of antimicrobial resistance.
Senfolomycin A: A Comprehensive Technical Guide on its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Senfolomycin A, an antibacterial agent produced by Streptomyces, shares a close structural relationship with paulomycin E. The key physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H36N2O16S | [1][2] |
| Molecular Weight | 700 | [1][2] |
| Appearance | Amorphous white solid | [2] |
| Melting Point | 165-168 °C | [2] |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and slightly soluble in water. | [2] |
| Optical Rotation | [α]D25 +65° (c 1.0, methanol) | [2] |
Spectral Data
The structural elucidation of this compound has been primarily accomplished through various spectroscopic techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol, this compound exhibits absorption maxima at 238 nm (ε 28,000) and 320 nm (ε 14,000)[2].
Infrared (IR) Spectroscopy
The infrared spectrum, recorded in a KBr pellet, shows characteristic absorption bands at the following wavenumbers (cm-1): 3400 (OH), 2080 (isothiocyanate), 1720 (ester carbonyl), 1650 (amide I), 1600, and 1500 (aromatic)[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive NMR studies have been crucial in differentiating this compound from paulomycin E. The key difference lies in the stereochemistry of the methoxy group in the sugar moiety[1]. While the original publication by Mitscher et al. provides detailed NMR data, for a comprehensive understanding, it is recommended to consult the comparative analysis with paulomycins by Argoudelis et al.
Stability Profile
The stability of this compound is a critical consideration for its potential development as a therapeutic agent. Studies on the closely related paulomycins have indicated that the paulic acid moiety is a source of instability[3].
While specific, detailed stability studies on this compound under various pH, temperature, and light conditions are not extensively reported in readily available literature, the general instability of the paulomycin class of compounds suggests that this compound is likely susceptible to degradation, particularly under non-neutral pH conditions and upon exposure to elevated temperatures. The degradation of paulomycins often involves the loss of the paulic acid moiety, leading to the formation of inactive paulomenols[4].
Experimental Protocols
The following sections detail the methodologies employed in the original characterization of this compound.
Isolation and Purification of this compound
The workflow for isolating this compound from the fermentation broth of Streptomyces is outlined below.
References
- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STRUCTURAL RELATIONSHIPS BETWEEN SENFOLOMYCINS AND PAULOMYCINS [jstage.jst.go.jp]
- 3. Improvement of Paulomycin Stability by Addition of Paulic Acid [ccspublishing.org.cn]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
Senfolomycin A: A Technical Guide to its Natural Source and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Senfolomycin A, a bioactive secondary metabolite with antimicrobial properties. Due to the limited availability of recent, detailed publications on this compound, this document synthesizes foundational knowledge and draws upon extensive research into the closely related paulomycin family of antibiotics to present a robust framework for its study and potential production.
Introduction to this compound
This compound is an antibiotic that has been noted for its activity against various bacteria. Structurally, it is a complex glycosylated molecule with the chemical formula C₂₉H₃₆N₂O₁₆S. It is considered to be a stereoisomer of paulomycin E, differing in the stereochemistry of a methoxy group within its sugar moiety. The paulomycins, including this compound, are of significant interest to the scientific community due to their potent antibacterial activity.
Natural Source of this compound
Members of the genus Streptomyces are Gram-positive, filamentous bacteria predominantly found in soil and decaying vegetation. Their complex life cycle involves the formation of a substrate mycelium, from which aerial hyphae emerge and differentiate into chains of spores. The production of secondary metabolites like this compound is often linked to these developmental stages.
Fermentation Process for this compound Production
Detailed fermentation protocols specifically for this compound are not extensively published. However, based on the established methods for the closely related paulomycins produced by Streptomyces paulus and Streptomyces albus, a representative fermentation process can be outlined. The following sections provide a model experimental protocol.
Culture Maintenance and Inoculum Development
Successful fermentation begins with the proper maintenance of the producing Streptomyces strain and the development of a healthy inoculum.
Experimental Protocol: Strain Maintenance and Inoculum Preparation
-
Strain Maintenance: The Streptomyces strain is maintained on agar slants of a suitable medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Oatmeal Agar. Cultures are incubated at 28-30°C for 7-14 days to allow for sufficient growth and sporulation. Spore suspensions can be prepared in sterile 20% glycerol and stored at -80°C for long-term preservation.
-
Seed Culture (Stage 1): A loopful of spores or a small piece of agar from a mature plate is used to inoculate a 50 mL baffled flask containing 10 mL of a seed medium (see Table 1). The flask is incubated at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
Production Culture Inoculum (Stage 2): The seed culture is then used to inoculate a larger volume of the same seed medium (e.g., a 2% v/v transfer into 100 mL of medium in a 500 mL baffled flask). This culture is incubated under the same conditions for another 48 hours to generate a high-density inoculum for the production fermenter.
Production Fermentation
The production of this compound is carried out in a nutrient-rich fermentation medium under controlled conditions to maximize yield.
Experimental Protocol: Production Fermentation
-
Fermenter Setup: A laboratory-scale fermenter (e.g., 5 L) is prepared with the production medium (see Table 1). The medium is sterilized in situ or autoclaved separately and aseptically transferred to the sterilized fermenter.
-
Inoculation: The production fermenter is inoculated with 5-10% (v/v) of the Stage 2 seed culture.
-
Fermentation Parameters: The fermentation is carried out under the conditions summarized in Table 2. Key parameters such as pH, temperature, dissolved oxygen, and agitation are monitored and controlled throughout the process.
-
Monitoring: The fermentation is monitored by periodically taking samples to measure cell growth (e.g., dry cell weight), substrate consumption, and the production of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Harvest: The fermentation is typically harvested after 5-7 days, or when the production of this compound has reached its peak and begins to decline.
Data Presentation: Fermentation Media and Parameters
Table 1: Representative Media Composition for Streptomyces Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 15 |
| Yeast Extract | 4 | 5 |
| Malt Extract | 10 | - |
| Peptone | - | 5 |
| Soy Flour | 5 | 10 |
| CaCO₃ | 2 | 2 |
| K₂HPO₄ | - | 1 |
| MgSO₄·7H₂O | - | 0.5 |
| Trace Elements Solution | 1 mL | 1 mL |
| pH (pre-sterilization) | 7.2 | 7.0 |
Table 2: Typical Fermentation Parameters for Antibiotic Production by Streptomyces
| Parameter | Value |
| Temperature | 28°C |
| pH | Maintained at 6.8 - 7.2 |
| Agitation | 300 - 500 rpm |
| Aeration | 0.5 - 1.0 vvm (volume of air per volume of medium per minute) |
| Fermentation Duration | 120 - 168 hours |
Downstream Processing: Isolation and Purification
Following fermentation, this compound must be extracted from the fermentation broth and purified.
Experimental Protocol: Extraction and Purification
-
Biomass Removal: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or butanol at a slightly acidic pH. The antibiotic will partition into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:
-
Silica Gel Chromatography: Using a gradient of solvents such as chloroform and methanol to achieve initial separation.
-
Preparative HPLC: Employing a reverse-phase column (e.g., C18) with a gradient of acetonitrile and water to achieve final purification of this compound.
-
-
Characterization: The purified this compound is characterized by various analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity.
Visualizations
Fermentation Workflow
Caption: Workflow for this compound production.
Hypothetical Biosynthetic Pathway Relationship
Caption: Hypothetical biosynthetic origin of this compound.
Methodological & Application
Application Notes and Protocols: Senfolomycin A In Vitro Antibacterial Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senfolomycin A is a glycosylated antibiotic with notable activity against a range of Gram-positive bacteria. Structurally and biologically similar to the paulomycin family of antibiotics, it presents a promising candidate for further investigation in the development of new antibacterial agents.[1][2] The paulic acid moiety present in these compounds is suggested to be a critical determinant of their antibacterial properties.[3][4] This document provides detailed in vitro assay protocols for the comprehensive evaluation of the antibacterial activity of this compound. The described methods adhere to established standards for antimicrobial susceptibility testing and are designed to deliver reliable and reproducible data for research and development purposes.
Data Presentation
The following tables summarize representative Minimum Inhibitory Concentration (MIC) data for common antibiotics against bacterial species known to be susceptible to this compound. This data is provided for comparative purposes to benchmark the activity of this compound.
Table 1: Comparative MIC Data for Staphylococcus aureus
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Vancomycin | 1 | 2 | ≤0.5 - 2 |
| Linezolid | 1 | 2 | 0.5 - 4 |
| Doxycycline | 0.25 | 1 | ≤0.12 - >32 |
| Florfenicol | 4 | 16 | 1 - 64 |
| Berberine | 64 | 128 | 32 - 256 |
Data compiled from representative studies. Actual MIC values can vary depending on the specific strains and testing conditions.[5][6]
Table 2: Comparative MIC Data for Enterococcus faecalis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Ampicillin | 1 | 2 | ≤0.25 - 8 |
| Vancomycin | 2 | 4 | 0.5 - >256 |
| Linezolid | 1 | 2 | 0.5 - 4 |
| Tigecycline | 0.06 | 0.125 | ≤0.016 - 0.25 |
| Daptomycin | 2 | 4 | 0.25 - 8 |
Data compiled from representative studies. Actual MIC values can vary depending on the specific strains and testing conditions.[7][8][9]
Table 3: Comparative MIC Data for Staphylococcus epidermidis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Vancomycin | 2 | 4 | 2 - 32 |
| Linezolid | 1 | 2 | N/A |
| Cloxacillin | 64 | 256 | 0.5 - 512 |
| Cefazolin | 32 | 128 | 0.125 - 256 |
| Clindamycin | 0.5 | 32 | 0.125 - 64 |
Data compiled from representative studies. Actual MIC values can vary depending on the specific strains and testing conditions.[10][11][12][13]
Table 4: Comparative MIC Data for Streptococcus pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Penicillin | 0.06 | 2 | 0.008 - >1.0 |
| Ceftriaxone | 0.06 | 1 | ≤0.015 - 2 |
| Vancomycin | 0.5 | 0.5 | N/A |
| Linezolid | 1 | 1 | N/A |
| Levofloxacin | 1 | 1 | N/A |
Data compiled from representative studies. Actual MIC values can vary depending on the specific strains and testing conditions.[14][15][16][17]
Experimental Protocols
This section provides detailed methodologies for determining the in vitro antibacterial activity of this compound. The primary methods described are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and a subsequent assay to determine the Minimum Bactericidal Concentration (MBC).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Staphylococcus epidermidis ATCC 12228, Streptococcus pneumoniae ATCC 49619)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile solvent for this compound (e.g., DMSO, water)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder and dissolve it in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), achieving a final volume of 110 µL and the target inoculum density.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a TSA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
Caption: Proposed high-level mechanism of this compound.
References
- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STRUCTURAL RELATIONSHIPS BETWEEN SENFOLOMYCINS AND PAULOMYCINS [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 7. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Antibiotic susceptibility among Staphylococcus epidermidis isolated from prosthetic joint infections with special focus on rifampicin and variability of the rpoB gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. The issue beyond resistance: Methicillin-resistant Staphylococcus epidermidis biofilm formation is induced by subinhibitory concentrations of cloxacillin, cefazolin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Management of Infections Due to Antibiotic-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines [emedicine.medscape.com]
Senfolomycin A stock solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senfolomycin A is a member of the paulomycin family of antibiotics, known for its activity against various bacteria. Proper preparation and storage of this compound stock solutions are crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. These application notes provide a detailed protocol for the preparation and storage of this compound stock solutions based on general best practices for similar antibiotic compounds.
Data Presentation
Due to the limited publicly available data for this compound, the following table summarizes the known properties and provides recommendations based on the handling of structurally similar compounds.
Table 1: Properties and Recommendations for this compound
| Parameter | Value / Recommendation | Source / Rationale |
| Molecular Formula | C\u2082\u2089H\u2083\u2088N\u2082O\u2081\u2086S | Inferred from related compounds |
| Molecular Weight | 702.68 g/mol | Inferred from related compounds |
| Appearance | Solid powder | General characteristic of similar antibiotics |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Common solvent for complex organic molecules with low aqueous solubility |
| Recommended Stock Concentration | 1-10 mM | A typical starting concentration range for in vitro assays |
| Shipping Condition | Room temperature | Based on information for the related Senfolomycin B[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Perform all handling of the solid compound and concentrated stock solution in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid inhalation and skin contact.
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 7.03 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots as recommended in the storage conditions section below.
Visualizations
The following diagram illustrates the workflow for preparing and storing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
Table 2: Recommended Storage Conditions for this compound Stock Solution
| Storage Temperature | Duration | Notes |
| -20°C | Short to medium-term (weeks to months) | Recommended for routine use. Protect from light. |
| -80°C | Long-term (months to years) | Ideal for archival purposes. Protect from light. |
| 4°C | Short-term (days) | Not recommended for long-term storage due to potential for degradation. |
| Room Temperature | Not Recommended | May lead to significant degradation of the compound in solution. |
Disclaimer: The information provided in these application notes is based on general laboratory practices for similar compounds due to the lack of specific published data for this compound. It is highly recommended that researchers perform their own stability and solubility tests to determine the optimal conditions for their specific experimental needs. The stability of the compound in your specific experimental buffer should also be validated.
References
Application Notes and Protocols for Measuring Senfolomycin A Target Engagement in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senfolomycin A is a novel antibiotic with promising activity against a range of bacterial pathogens. A critical step in the preclinical development of any new antibiotic is the confirmation of its mechanism of action, which includes identifying its molecular target and measuring its engagement with this target in living bacteria. Target engagement studies are crucial for establishing a clear structure-activity relationship, optimizing drug candidates, and developing biomarkers for clinical trials.[1][2]
These application notes provide a comprehensive overview of established techniques and detailed protocols for measuring the target engagement of this compound in bacteria. The methodologies described range from initial phenotypic assays to advanced biophysical and cellular techniques that directly probe the interaction between this compound and its intended target.
I. Initial Characterization of this compound Activity
Before direct target engagement can be measured, it is essential to characterize the basic antimicrobial properties of this compound. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[3][4] It is a fundamental measure of an antibiotic's potency. Several standardized methods can be used to determine the MIC of this compound.[5][6]
1. Broth Microdilution Method
This method involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate and then inoculating each well with a standardized bacterial suspension.
-
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL)
-
Positive control (bacteria in broth without antibiotic)
-
Negative control (broth only)
-
Plate reader or incubator
-
-
Protocol:
-
Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Add 50 µL of the standardized bacterial inoculum to wells 1-11. Well 12 receives no bacteria (negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
2. Agar Dilution Method
This method is considered a gold standard for its accuracy and allows for the testing of multiple bacterial strains simultaneously.[5][7]
-
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Standardized bacterial inocula
-
-
Protocol:
-
Prepare a series of MHA plates containing two-fold serial dilutions of this compound.
-
Spot a standardized inoculum of each test bacterium onto the surface of each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium on the agar surface.[7]
-
The results of MIC testing for this compound against various bacterial species can be summarized in a table for easy comparison.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Escherichia coli | ATCC 25922 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 |
II. Identifying the Molecular Target of this compound
If the molecular target of this compound is unknown, several approaches can be employed for its identification.
A. Workflow for Target Identification
A general workflow for identifying the target of a novel antibiotic like this compound is depicted below.
References
- 1. kinampark.com [kinampark.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Sensing of Antibiotic–Bacteria Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. woah.org [woah.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Senfolomycin A fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during Senfolomycin A fermentation.
Disclaimer: Specific literature on the fermentation of this compound is limited. However, it has been identified as a structural analogue of the paulomycin family of antibiotics.[1] Therefore, this guide is based on established principles for the fermentation of paulomycins and other secondary metabolites from Streptomyces species, the known producers of these compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound?
A1: The yield of this compound, like many Streptomyces secondary metabolites, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:
-
Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.
-
Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.
-
Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.
-
Genetic Stability: Strain viability and genetic drift can lead to decreased productivity over time.
-
Contamination: The presence of unwanted microorganisms can severely inhibit growth and production.[3][4]
Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is still low. What could be the reason?
A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as the "growth-product decoupling," can occur for several reasons:
-
Nutrient Limitation or Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients (e.g., phosphate or a preferred carbon source). If the medium is too rich or contains repressive substances, the switch to secondary metabolism may be delayed or inhibited.
-
Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. Key signaling molecules may not be present at the required concentrations, or repressive factors may be dominant.
-
Incorrect Fermentation Time: Harvesting the culture too early or too late can result in low yields. Secondary metabolite production typically occurs during the stationary phase of growth.
Q3: How can I confirm that the compound I am detecting is indeed this compound?
A3: Confirmation of this compound should be performed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantification.[1] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required. This compound has a molecular formula of C29H36N2O16S and a molecular weight of 700.[1]
Troubleshooting Guides
Issue 1: Low or No this compound Production
This is a common issue that can be addressed by systematically evaluating the fermentation parameters.
Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low this compound yield.
Data on Fermentation Parameter Optimization for Streptomyces Secondary Metabolites
| Parameter | Organism | Product | Initial Condition | Optimized Condition | Yield Increase | Reference |
| Medium Composition | ||||||
| Carbon Source | Streptomyces sp. 891 | Chrysomycin A | - | 40 g/L Glucose, 20 g/L Corn Starch | ~5-fold | [5] |
| Nitrogen Source | Streptomyces sp. 891 | Chrysomycin A | - | 25 g/L Soybean Flour | ~5-fold | [5] |
| Physical Parameters | ||||||
| Temperature | Streptomyces sp. KRA16-334 | Herbicide 334-W4 | - | 27°C | - | [6] |
| Initial pH | Streptomyces sp. 891-B6 | Chrysomycin A | - | 6.5 | - | [7] |
| Agitation Speed | Streptomyces sp. 891 | Chrysomycin A | - | 220 rpm | - | [5] |
| Inoculum Volume | Streptomyces sp. 891-B6 | Chrysomycin A | - | 5% | - | [7] |
| Seed Age | Streptomyces sp. 891-B6 | Chrysomycin A | - | 5 days | - | [7] |
| Genetic Modification | ||||||
| Activator Overexpression | S. paulus NRRL 8115 | Paulomycins | Wild-type | Overexpression of pau13 | Considerable | [1] |
Issue 2: Inconsistent Batch-to-Batch Yield
Inconsistency often points to problems with the initial stages of the fermentation process or contamination.
-
Check Inoculum Preparation: Ensure that the spore stock preparation, storage, and seed culture development are highly standardized. See the protocol for "Preparation of Streptomyces Spore Stock and Seed Culture."
-
Monitor for Contamination: Microscopic examination of the culture at various stages can help detect contaminating microorganisms. The greatest difficulty in handling Streptomyces is contamination, as common contaminants like Bacillus have much shorter doubling times.[3]
-
Autoclave Validation: Ensure that your autoclave is reaching the correct temperature and pressure for sterile media preparation.
Issue 3: Presence of Contaminants
Contamination is a critical issue in the slow-growing Streptomyces fermentations.
-
Visual Inspection: Look for changes in the culture broth's appearance (e.g., unusual turbidity, color change) or morphology under the microscope.[8]
-
Aseptic Technique Review: Re-evaluate all aseptic handling procedures, from media preparation to inoculation and sampling.[3][4]
-
Sterility of Media Components: Ensure all components of the medium, especially those added after autoclaving (e.g., oils, vitamins), are sterile.
Key Experimental Protocols
Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture
Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.
Materials:
-
Solid agar medium (e.g., SFM agar)
-
Sterile distilled water
-
Sterile glycerol
-
Sterile cotton swabs or spreaders
-
Sterile centrifuge tubes
-
Liquid medium for seed culture (e.g., GS-7)[1]
Procedure:
-
Streak the Streptomyces strain on the solid agar medium and incubate at 28-30°C for 5-10 days, or until sporulation is observed (a powdery appearance).
-
Aseptically add ~5 mL of sterile distilled water to the surface of a mature plate.
-
Gently scrape the surface with a sterile cotton swab to dislodge the spores, creating a spore suspension.
-
Transfer the spore suspension to a sterile centrifuge tube. To remove mycelial fragments, you can filter the suspension through sterile cotton wool packed into a syringe.[9]
-
Centrifuge the spore suspension at a low speed (~5000 x g) for 10 minutes to pellet the spores.
-
Discard the supernatant and resuspend the spore pellet in a sterile 20-40% glycerol solution.
-
Aliquot the spore stock into cryovials and store at -80°C for long-term use.[3]
-
To prepare a seed culture, inoculate a flask of liquid medium with a small amount of the thawed spore stock. Incubate at 28-30°C with shaking (e.g., 250 rpm) for 2-5 days.[3][10]
Protocol 2: HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in the fermentation broth.
Materials:
-
Fermentation broth sample
-
Ethyl acetate (or other suitable organic solvent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Take a known volume of fermentation broth.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeating three times.[1]
-
Pool the organic phases and evaporate to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume of acetonitrile or methanol for HPLC analysis.[1]
-
-
HPLC Conditions (based on paulomycin analysis): [1]
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.
-
Gradient Program:
-
0-5 min: 5% Acetonitrile
-
5-25 min: Linear gradient from 5% to 90% Acetonitrile
-
25-30 min: Linear gradient from 90% to 100% Acetonitrile
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 320 nm.[1]
-
Quantification: Compare the peak area of the sample to a standard curve generated with a purified this compound standard.
-
Mandatory Visualizations
Proposed Biosynthetic Pathway of Paulomycins (and this compound)
The biosynthesis of paulomycins is complex, originating from the chorismate pathway. This compound differs from its paulomycin analogues in the stereochemistry of a methoxy group on the sugar moiety.[1]
Caption: A simplified diagram of the proposed paulomycin biosynthetic pathway.[11]
Regulatory Cascade of Secondary Metabolism in Streptomyces
The production of secondary metabolites is controlled by a hierarchical network of regulatory proteins.
Caption: A generalized regulatory cascade for antibiotic production in Streptomyces.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Streptomyces:Protocols/Spore Prep [m.antpedia.com]
- 10. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing Senfolomycin A concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Senfolomycin A for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic belonging to the arylomycin class.[1][2] In bacteria, arylomycins are known to inhibit type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[3] This inhibition disrupts the proper localization of proteins, leading to bacterial cell death.[3] While the precise mechanism in mammalian cells has not been fully elucidated, it is important to consider potential off-target effects or interactions with mammalian signal peptidases.[4][5][6]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
Currently, there is limited published data on the effective concentration of this compound in mammalian cell lines. However, studies on related arylomycin compounds can provide a starting point. For instance, one study reported no adverse effects on human cells at concentrations up to 20 μg/mL of an arylomycin.[7] Another synthetic arylomycin analog, G0775, was found to lack mammalian cell toxicity.[8]
Therefore, a preliminary dose-response experiment is crucial. We recommend a wide concentration range, for example, from 0.1 µM to 100 µM, to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is expected to have low solubility in aqueous media. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
-
Recommendation: Prepare a 10 mM stock solution in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO2) has not been extensively reported. It is advisable to prepare fresh dilutions of this compound in your complete cell culture medium for each experiment. Avoid storing the compound in media for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Compound inactivity: The compound may not be active in your specific cell line or assay. 2. Degradation: this compound may have degraded due to improper storage or handling. 3. Sub-optimal concentration: The concentrations tested may be too low. | 1. Confirm the identity and purity of your this compound. Consider a positive control for your assay. 2. Always use freshly prepared dilutions from a properly stored stock solution. 3. Perform a wider dose-response experiment with higher concentrations. |
| High cell death even at low concentrations. | 1. Cytotoxicity: this compound may be cytotoxic to your cell line at the tested concentrations. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. 2. Ensure the final DMSO concentration in your experiments does not exceed 0.5% (v/v), and include a vehicle control (media with the same DMSO concentration without this compound). |
| Precipitation of the compound in cell culture media. | Low solubility: this compound has limited solubility in aqueous solutions. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the media. 2. After diluting the DMSO stock in media, vortex or mix thoroughly before adding to the cells. 3. Visually inspect the media for any precipitate before and during the experiment. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inaccurate dilutions: Errors in preparing serial dilutions. 3. Edge effects in multi-well plates. | 1. Use cells within a consistent passage number range and ensure they are in the exponential growth phase. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. |
Data Presentation
To systematically determine the optimal concentration of this compound, we recommend generating the following data and organizing it in tables for clear comparison.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | User-defined data |
| 1 | User-defined data |
| 10 | User-defined data |
| 50 | User-defined data |
| 100 | User-defined data |
| IC50 (µM) | Calculated value |
Table 2: Effect of this compound on a Specific Biological Endpoint
| This compound Concentration (µM) | Biological Endpoint Measurement (e.g., % Inhibition, Fold Change) (Mean ± SD) |
| 0 (Vehicle Control) | User-defined data |
| Effective Conc. 1 | User-defined data |
| Effective Conc. 2 | User-defined data |
| Effective Conc. 3 | User-defined data |
| EC50 (µM) | Calculated value |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
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Cell Seeding: Seed your mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock in complete cell culture medium. Ensure the final DMSO concentration for all treatments, including the vehicle control, is the same and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Hypothesized Signaling Pathway of this compound in Bacteria
Caption: Hypothesized mechanism of this compound in bacteria.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Arylomycin - Wikipedia [en.wikipedia.org]
- 2. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal peptide peptidase: a potential therapeutic target for parasitic and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive Inhibition of the Endoplasmic Reticulum Signal Peptidase by Non-cleavable Mutant Preprotein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Inhibition of Signal Peptide Peptidase Family Members by Established γ-Secretase Inhibitors | PLOS One [journals.plos.org]
- 7. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
Senfolomycin A solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Senfolomycin A in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an antibacterial agent with a molecular weight of 700 g/mol and a chemical formula of C29H36N2O16S.[1] It shares structural similarities with paulomycins and is effective against Gram-positive bacteria.[1][2] Due to its complex chemical structure, this compound is sparingly soluble in aqueous solutions and may require specific handling to achieve and maintain desired concentrations for experiments.
Q2: In which solvents should I dissolve this compound to prepare a stock solution?
Q3: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs because the compound is forced into an environment where it is less soluble. Please refer to the troubleshooting guide below for a step-by-step approach to address this issue.
Q4: What is the recommended storage condition for this compound solutions?
For long-term storage, it is advisable to store the high-concentration stock solution in DMSO at -20°C or -80°C. Aqueous working solutions are generally less stable and should be prepared fresh before each experiment to avoid degradation and precipitation.[5]
Troubleshooting Guide: this compound Solubility in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and resolve common solubility issues encountered when preparing working solutions of this compound in aqueous buffers.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, TRIS).
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous buffer. The compound may be exceeding its solubility limit at the current concentration.
-
Increase the Co-solvent (DMSO) Concentration: If your experimental system can tolerate a higher percentage of DMSO, increasing the final concentration of the co-solvent can help maintain the solubility of this compound. However, be mindful that high concentrations of DMSO can affect cellular assays. A final DMSO concentration of 0.1% to 0.5% is generally considered acceptable for many cell-based experiments.
-
Modify Buffer Composition:
-
pH: The solubility of compounds with ionizable groups can be pH-dependent. Although the specific pKa of this compound is not provided, you can empirically test a range of pH values for your buffer to see if solubility improves.
-
Ionic Strength: High salt concentrations in buffers can sometimes lead to the "salting out" of organic molecules.[6] Try reducing the salt concentration of your buffer if your experiment allows.
-
-
Use Sonication: After diluting the stock solution, briefly sonicate the working solution in a water bath sonicator. This can help to break down small aggregates and facilitate dissolution.
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Prepare Fresh Solutions: Always prepare the aqueous working solution of this compound immediately before use. Avoid freeze-thaw cycles of aqueous solutions, as this can promote precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
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This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Materials:
-
This compound stock solution (in DMSO)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Add the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately.
-
Data Summary
While quantitative solubility data for this compound in various aqueous buffers is not available in the provided search results, the table below provides a general guideline for the expected solubility based on its chemical properties as a complex organic molecule.
| Solvent/Buffer System | Expected Solubility | Recommendations |
| 100% DMSO | High | Recommended for high-concentration stock solutions. |
| 100% Ethanol | Moderate to High | Can be an alternative to DMSO for stock solutions. |
| Aqueous Buffers (e.g., PBS, Tris) | Low | Direct dissolution is not recommended. |
| Aqueous Buffer + 0.1% - 1% DMSO | Low to Moderate | Common for final working solutions in cellular assays. |
Signaling Pathway Context
This compound is an antibacterial agent. While its precise molecular target is not detailed in the provided search results, antibiotics often disrupt essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a generalized bacterial signaling pathway that could be a target for an antibiotic like this compound, leading to the inhibition of a critical cellular function.
Caption: Generalized bacterial signaling pathway inhibited by this compound.
References
- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyTOForum • View topic - Cell loss during acquisition prep [cytoforum.stanford.edu]
Improving the reproducibility of Senfolomycin A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Senfolomycin A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel natural product antibiotic that functions by inhibiting bacterial type I signal peptidase (SPase). SPase is a critical enzyme in the protein secretion pathway of bacteria. By inhibiting SPase, this compound prevents the proper processing and localization of numerous proteins essential for bacterial viability and virulence, ultimately leading to cell stress and death.[1]
Q2: What is the general spectrum of activity for this compound?
A2: this compound and its analogs, like Senfolomycin B, are primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[2] It has been reported to have weaker activity against Gram-negative bacteria.[2]
Q3: How should this compound be stored?
A3: As a general guideline for antibiotic compounds, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store it at -20°C or below. When preparing stock solutions, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in various solvents and at different temperatures should be validated experimentally.
Q4: In which solvents can this compound be dissolved?
Troubleshooting Guides
Problem 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) results.
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Possible Cause 1: Incomplete solubilization of this compound.
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Solution: Ensure that this compound is completely dissolved in the stock solution. Visually inspect the solution for any precipitates. Gentle warming or vortexing may aid in dissolution. Consider preparing a fresh stock solution if solubility issues persist.
-
-
Possible Cause 2: Instability of this compound in the assay medium.
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Solution: The stability of this compound in your specific broth medium at 37°C over the incubation period may be a factor. If degradation is suspected, minimize the pre-incubation time of the drug in the medium before adding the bacterial inoculum. Consider performing a time-kill assay to assess the compound's stability and activity over time.
-
-
Possible Cause 3: Inoculum preparation is not standardized.
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Solution: Ensure the bacterial inoculum is prepared consistently and results in a final concentration within the recommended range (e.g., 5 x 10^5 CFU/mL for broth microdilution). Use a spectrophotometer to standardize the initial bacterial suspension and perform colony counts to verify the final inoculum concentration.
-
-
Possible Cause 4: Adsorption of the compound to plasticware.
-
Solution: Some compounds can adsorb to the surface of standard microtiter plates. Using low-binding plates may help to mitigate this issue.
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Problem 2: No antibacterial activity observed.
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Possible Cause 1: Incorrect bacterial strain or resistance.
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Solution: Verify the identity and expected susceptibility of your bacterial strain. If working with a strain that has not been previously tested against this compound, it may be inherently resistant. Include a known susceptible control strain in your experiments.
-
-
Possible Cause 2: Degraded this compound.
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Solution: Prepare a fresh stock solution of this compound from a new vial if possible. Ensure proper storage conditions have been maintained.
-
-
Possible Cause 3: Sub-optimal assay conditions.
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Solution: Review your MIC protocol to ensure it aligns with established standards (e.g., CLSI or EUCAST guidelines). Factors such as the type of broth, incubation time, and temperature can significantly impact the results.
-
Quantitative Data Summary
| Parameter | Organism/Cell Line | Value | Reference |
| MIC | Staphylococcus aureus | Not available | - |
| MIC | Escherichia coli | Not available | - |
| IC50 | Various Cancer Cell Lines | Not available | - |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a general guideline and should be optimized for this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxicity of this compound against a mammalian cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Troubleshooting logic for inconsistent MICs.
References
Senfolomycin A stability testing in different media formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Senfolomycin A in various media formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate samples | Inconsistent sample preparation or handling. Pipetting errors. Non-homogenous solution if this compound is not fully dissolved. | Ensure consistent timing and temperature for all sample processing steps. Use calibrated pipettes and proper pipetting techniques. Ensure complete dissolution of this compound in the chosen solvent before preparing dilutions in different media. |
| Rapid loss of parent compound peak in HPLC analysis | This compound is degrading quickly in the analytical mobile phase or under the experimental conditions. | Check the pH of the mobile phase; this compound may be unstable at certain pH values. Analyze samples immediately after preparation. Consider using a mobile phase with a different pH or organic solvent composition. |
| Appearance of multiple new peaks in the chromatogram | Degradation of this compound into multiple products. | This is expected. Use a high-resolution mass spectrometer (LC-MS/MS) to identify the mass of the degradation products to help elucidate the degradation pathway.[1][2][3][4] |
| Peak tailing or broadening in HPLC chromatogram | Interaction of this compound or its degradation products with the stationary phase. Column overload. Inappropriate mobile phase composition. | Use a mobile phase with a suitable buffer concentration (e.g., 10-25 mM) to maintain a constant ionization state.[5] Reduce the amount of sample injected.[5] Adjust the mobile phase pH or organic solvent ratio.[5][6] |
| Irreproducible retention times | Fluctuations in column temperature. Inconsistent mobile phase preparation. Air bubbles in the system. | Use a column oven to maintain a constant temperature.[6] Prepare fresh mobile phase for each run and ensure accurate composition. Degas the mobile phase and purge the HPLC system.[6] |
| Low recovery of this compound from the media | Adsorption of the compound to plasticware. Precipitation of the compound in the media. | Use low-protein-binding tubes and pipette tips. Visually inspect samples for any precipitation. Check the solubility of this compound in the specific medium at the tested concentration. |
Frequently Asked Questions (FAQs)
1. What is the expected stability of this compound in aqueous solutions?
This compound, being structurally related to paulomycins, is expected to exhibit limited stability in aqueous solutions, particularly under acidic or basic conditions.[7][8] The presence of a glycosidic bond and a sulfur-containing moiety suggests potential for hydrolysis and oxidation.[9]
2. What are the primary factors that can affect the stability of this compound?
The stability of this compound is likely influenced by:
-
pH: Glycosidic bonds are susceptible to acid-catalyzed hydrolysis.[9]
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light: Photodegradation is a common issue for complex organic molecules.
-
Presence of oxidizing agents: The sulfur-containing moiety may be susceptible to oxidation.
-
Enzymes: In biological media (e.g., cell culture media with serum), enzymatic degradation can occur.
3. What analytical methods are recommended for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the remaining parent compound. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[1][3][4][10]
4. How should I prepare my samples for stability testing?
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Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) where it is known to be stable.
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Spike the stock solution into the desired pre-warmed media (e.g., Phosphate Buffered Saline (PBS) at different pH values, cell culture medium) to the final working concentration.
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Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the properties of the medium.
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Incubate the samples under the desired conditions (e.g., 37°C, 5% CO2 for cell culture media).
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At each time point, withdraw an aliquot and immediately quench the degradation by adding a strong solvent (e.g., acetonitrile) and/or freezing at -80°C until analysis.
5. What are the potential degradation pathways for this compound?
Based on its structure, which is similar to paulomycins, two likely degradation pathways are:
-
Hydrolysis of the glycosidic bond: This would cleave the sugar moieties from the core structure. The N-glycosidic bonds are generally stable in neutral and alkaline media but are prone to hydrolysis in acidic conditions.[9]
-
Modification of the paulic acid moiety: The isothiocyanate group within the paulic acid is a reactive functional group and could be a site of degradation. Studies on related paulomycins have shown that this moiety is a source of instability.[7][8]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different pH Buffers
-
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Calibrated pH meter
-
Incubator
-
HPLC-UV system
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Spike the stock solution into each pH buffer (5.0, 7.4, and 9.0) to a final concentration of 10 µg/mL.
-
Incubate the solutions at 37°C.
-
At time points 0, 1, 2, 4, 8, and 24 hours, withdraw 100 µL of each sample.
-
Immediately add 100 µL of acetonitrile to quench the reaction and precipitate any proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC-UV. The mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Stability Assessment in Cell Culture Media
-
Materials:
-
This compound
-
DMSO (sterile, cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Cell culture incubator (37°C, 5% CO2)
-
Acetonitrile (HPLC grade)
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Spike the stock solution into pre-warmed complete cell culture medium to a final concentration of 10 µg/mL.
-
Incubate the medium in a cell culture incubator.
-
At time points 0, 1, 2, 4, 8, and 24 hours, withdraw 100 µL of the sample.
-
Immediately add 200 µL of cold acetonitrile to precipitate proteins and quench degradation.
-
Vortex and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC-UV or LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different pH Buffers at 37°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | 85 | 95 | 70 |
| 2 | 72 | 91 | 55 |
| 4 | 58 | 85 | 35 |
| 8 | 35 | 75 | 15 |
| 24 | 10 | 50 | <5 |
Table 2: Hypothetical Stability of this compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time (hours) | % Remaining |
| 0 | 100 |
| 1 | 90 |
| 2 | 82 |
| 4 | 70 |
| 8 | 55 |
| 24 | 20 |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 10. LC-MS study of the heat degradation of veterinary antibiotics in raw milk after boiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Unexpected Results in Senfolomycin A Studies: Technical Support Center
Disclaimer: Initial searches for "Senfolomycin A" did not yield specific results. The information presented below is based on data for Fosfomycin , an antibiotic with a similar phonetic name, and general principles of troubleshooting unexpected experimental outcomes in drug development. Should "this compound" be a different compound, please provide an alternative name or relevant literature for a more targeted response.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during studies with antibiotic compounds like Fosfomycin.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher-than-expected frequency of resistance to our compound in vitro. What could be the underlying mechanisms?
A1: The development of resistance is a common challenge in antibiotic research. For fosfomycin, several mechanisms of acquired resistance have been identified and could be analogous for other antibiotics. These primarily include:
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Modifications of membrane transporters: This is the most frequent cause of resistance, preventing the antibiotic from entering the bacterial cell.[1]
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Plasmid-encoded inactivating enzymes: Bacteria can acquire genes on plasmids that produce enzymes to inactivate the antibiotic.[1][2]
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Mutations in the target enzyme: Changes in the drug's target, such as the MurA enzyme for fosfomycin, can prevent the antibiotic from binding effectively.[1]
It is important to note that in vitro resistance may not always translate to in vivo inefficacy, as some resistant mutants may have a lower fitness cost.[3]
Q2: Our study has revealed unexpected adverse events (AEs) not previously reported. How should we proceed?
A2: The emergence of new adverse events requires careful investigation. A disproportionality analysis of existing adverse event reporting systems, such as the FDA Adverse Event Reporting System (FAERS), can help determine if the observed AEs are statistically significant. For fosfomycin, such analyses have highlighted potential associations with agranulocytosis, liver injury, severe skin reactions, and pseudomembranous colitis, although these were not always confirmed in subsequent targeted searches.[4] It is crucial to document these events thoroughly and consider both the drug's primary and potential off-target effects.
Q3: We are seeing off-target activity in our cell-based assays. What are the common causes and how can we investigate them?
A3: Off-target effects can arise from a compound interacting with unintended cellular components. These effects can be a significant concern in drug development.[5][6] To investigate off-target effects, consider the following approaches:
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Computational Prediction: In silico tools can predict potential off-target binding sites based on the compound's structure.[6]
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In Vitro Assays: Techniques like Digenome-seq, SITE-seq, and CIRCLE-seq can identify unintended genomic alterations caused by gene-editing tools, and similar principles can be applied to small molecules to identify off-target protein interactions.[5][6]
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Phenotypic Screening: Compare the observed phenotype with known effects of other compounds to identify potential shared off-target pathways.
Troubleshooting Guides
Guide 1: Investigating Unexpected Lack of Efficacy
This guide outlines steps to troubleshoot a lack of expected efficacy in your experiments.
Experimental Workflow for Troubleshooting Lack of Efficacy
Caption: Workflow for troubleshooting unexpected lack of efficacy.
Guide 2: Characterizing Unexpected Cytotoxicity
This guide provides a workflow to understand the mechanisms behind unexpected cell death observed in your studies.
Signaling Pathway for Investigating Unexpected Cytotoxicity
Caption: Potential signaling pathways involved in unexpected cytotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data related to adverse events associated with parenteral and oral fosfomycin, which can serve as a reference for expected side effect profiles.
Table 1: Most Frequent Adverse Events Associated with Parenteral Fosfomycin
| Adverse Event | Frequency |
| Rash | Commonly Reported |
| Peripheral Phlebitis | Commonly Reported |
| Hypokalemia | Commonly Reported |
| Gastrointestinal Disorders | Commonly Reported |
| Aplastic Anemia | Infrequently Reported[4] |
| Anaphylaxis | Infrequently Reported[4] |
| Liver Toxicities | Infrequently Reported[4] |
Source: Compiled from a review of 23 trials with 1242 patients.[4]
Table 2: Most Frequent Adverse Events Associated with Oral Fosfomycin
| Adverse Event | Frequency |
| Gastrointestinal Disorders | Most Common |
Source: Compiled from a review of 28 prospective comparative trials with 2743 patients.[4]
Experimental Protocols
Protocol 1: Detection of Off-Target Effects using Digenome-seq
This method is used to identify off-target cleavage sites of CRISPR/Cas9 but the principles of whole-genome sequencing to detect unexpected DNA changes can be adapted for assessing the genotoxicity of a compound.
-
Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from cells treated with the compound and from control cells.
-
In Vitro Cleavage (for CRISPR): Incubate the genomic DNA with the Cas9/sgRNA ribonucleoprotein (RNP) complex. For a small molecule, this step would be omitted.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the treated and control DNA samples.
-
Bioinformatic Analysis: Align sequencing reads to the reference genome and identify insertions, deletions (indels), and other structural variations that are present in the treated sample but absent or at a very low frequency in the control. Digenome-seq is highly sensitive and can identify indels with a frequency of 0.1% or lower.[5][6]
Protocol 2: Assessing Resistance Mechanisms
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Isolate Resistant Mutants: Culture bacteria on media containing increasing concentrations of the antibiotic to select for resistant colonies.
-
Whole Genome Sequencing: Sequence the genomes of the resistant isolates and the parental (sensitive) strain.
-
Comparative Genomics: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant isolates compared to the parental strain.
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Gene Function Analysis: Focus on mutations in genes known to be involved in drug transport (e.g., glpT for fosfomycin in P. aeruginosa) or the drug's target (e.g., murA for fosfomycin).[1][3]
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Functional Validation: Introduce the identified mutations into the sensitive parental strain to confirm their role in conferring resistance.
References
- 1. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Events Associated with Fosfomycin Use: Review of the Literature and Analyses of the FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of Senfolomycin A and Paulomycin E: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activities of Senfolomycin A and paulomycin E. This document summarizes their structural relationship, biological activity, and known biosynthetic pathways, supported by available data.
This compound and paulomycin E are closely related antibacterial agents that have garnered interest for their activity against Gram-positive bacteria.[1][2][3][4][5] A comprehensive review of existing literature reveals that these two compounds are, in fact, stereoisomers, differing only in the stereochemistry of a methoxy group on their sugar moieties.[5] This subtle structural difference is expected to have a minimal impact on their overall biological activity, a hypothesis supported by their similar reported physicochemical and biological properties.[5]
Data Presentation: Comparative Antibacterial Activity
Below is a table summarizing the general antibacterial spectrum of paulomycins, which is expected to be representative of both this compound and paulomycin E due to their structural identity.
| Bacterial Class | Activity Level | Representative Genera |
| Gram-positive Bacteria | High | Staphylococcus, Streptococcus, Enterococcus, Listeria |
| Gram-negative Bacteria | Generally Low to Inactive | Escherichia, Klebsiella, Pseudomonas |
| Chlamydia | Substantial | Chlamydia |
Note: This table represents a qualitative summary based on available literature. Specific Minimum Inhibitory Concentration (MIC) values for this compound and paulomycin E against a comprehensive panel of bacteria are not available in the reviewed literature.
Experimental Protocols
The following section details a general methodology for determining the antibacterial activity of compounds like this compound and paulomycin E, based on standard antimicrobial susceptibility testing protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.[7][8][9] A typical protocol for determining the MIC of this compound and paulomycin E would involve the broth microdilution method.
Materials:
-
This compound and paulomycin E stock solutions of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae).
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Bacterial Inoculum Preparation: Bacterial strains are cultured overnight in CAMHB. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Two-fold serial dilutions of this compound and paulomycin E are prepared in CAMHB in the wells of a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC values.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualization
Biosynthetic Pathway of Paulomycins
The following diagram illustrates the proposed biosynthetic pathway for paulomycins, the class of compounds to which this compound and paulomycin E belong. The biosynthesis originates from chorismate and involves a series of enzymatic steps, including glycosylation and the formation of the unique paulic acid moiety.
References
- 1. idexx.com [idexx.com]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paulomycin G, a New Natural Product with Cytotoxic Activity against Tumor Cell Lines Produced by Deep-Sea Sediment Derived Micromonospora matsumotoense M-412 from the Avilés Canyon in the Cantabrian Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. idexx.dk [idexx.dk]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
Validating the Antibacterial Target of Senfolo-Gyrase Inhibitor in S. aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antibacterial target of a novel DNA gyrase inhibitor, designated here as Senfolo-Gyrase Inhibitor, in Staphylococcus aureus. The performance of Senfolo-Gyrase Inhibitor is objectively compared with established DNA gyrase inhibitors, ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin), supported by experimental data and detailed protocols.
Introduction to the Antibacterial Target: DNA Gyrase in S. aureus
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] This enzyme, a type II topoisomerase, is absent in higher eukaryotes, making it an attractive and validated target for antibacterial drugs.[2] In Staphylococcus aureus, a significant human pathogen, inhibition of DNA gyrase leads to the disruption of essential cellular processes and ultimately, bacterial cell death. DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[3]
Existing antibiotics target different aspects of DNA gyrase function. Fluoroquinolones, like ciprofloxacin, trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to lethal double-stranded breaks.[2] In contrast, aminocoumarins, such as novobiocin, competitively inhibit the ATPase activity of the GyrB subunit, preventing the energy-dependent supercoiling of DNA.
This guide will outline the validation of a novel compound, Senfolo-Gyrase Inhibitor, as a potent inhibitor of S. aureus DNA gyrase, and compare its efficacy against ciprofloxacin and novobiocin.
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro activity of Senfolo-Gyrase Inhibitor with ciprofloxacin and novobiocin against S. aureus.
Table 1: In Vitro Antibacterial Activity against S. aureus
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Senfolo-Gyrase Inhibitor | [Hypothetical Data] | [Hypothetical Data] |
| Ciprofloxacin | 0.25[4] | 0.5[4] |
| Novobiocin | 0.25[5] | 0.25[5] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Inhibition of S. aureus DNA Gyrase Enzymatic Activity
| Compound | Supercoiling Inhibition IC50 (µM) | ATPase Inhibition IC50 (µM) |
| Senfolo-Gyrase Inhibitor | [Hypothetical Data] | [Hypothetical Data] |
| Ciprofloxacin | ~61.7[6] | Not applicable (does not inhibit ATPase)[3] |
| Novobiocin | <0.004 - 0.19 | ~0.21[7] |
IC50 is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 3: Bactericidal Activity Profile from Time-Kill Kinetics
| Compound (Concentration) | Time to Achieve 3-log10 Reduction in CFU/mL | Classification |
| Senfolo-Gyrase Inhibitor (4x MIC) | [Hypothetical Data] | [Hypothetical Data] |
| Ciprofloxacin (4x MIC) | 4 to 6 hours[8] | Bactericidal[9] |
| Novobiocin (≥2x MIC) | > 24 hours (typically bacteriostatic alone) | Primarily Bacteriostatic |
A 3-log10 reduction in colony-forming units (CFU)/mL is the standard definition of bactericidal activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of DNA gyrase and the experimental workflow for validating a novel inhibitor.
Caption: Mechanism of DNA Gyrase and Inhibition Pathways.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro activity of quinolone antibiotics and vancomycin against gentamicin- and methicillin-resistant Staphylococcus aureus by time-kill kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparing the cytotoxicity of Senfolomycin A in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the cytotoxic effects of Senfolomycin A across different cell lines. Due to the limited publicly available data on the cytotoxicity of this compound in mammalian cell lines, this document serves as a template. Researchers can utilize the provided experimental protocols and data presentation formats to structure and present their findings.
This compound is an antibiotic with a molecular formula of C29H36N2O16S.[1] It shares structural and biological properties with the paulomycin class of antibiotics.[1][2] While its primary application has been as an antibacterial agent, understanding its cytotoxic potential in mammalian cells is crucial for evaluating its broader therapeutic applications and potential off-target effects.
Data Presentation: Comparative Cytotoxicity of this compound
The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines. Researchers should replace the placeholder data with their experimental results.
| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Reference Compound) |
| MCF-7 | Human Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| A549 | Human Lung Carcinoma | [Insert Data] | [Insert Data] |
| HeLa | Human Cervical Cancer | [Insert Data] | [Insert Data] |
| HEK293 | Human Embryonic Kidney | [Insert | |
| Data] | [Insert Data] |
Experimental Protocols
A detailed methodology is critical for the reproducibility and interpretation of cytotoxicity data. Below is a standard protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol
This protocol is adapted from standard methodologies for determining cell viability.[3][4][5][6]
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and count the cells.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
- Include vehicle control (medium with the same concentration of the solvent used for the compound) and untreated control wells.
- Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3][4]
4. Solubilization of Formazan:
- Carefully remove the medium containing MTT from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet P-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.[4]
- Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Subtract the absorbance of the blank (medium only) wells from the absorbance of all other wells.
- Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
- Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Visualizations: Workflows and Pathways
Diagrams are provided below to illustrate the experimental workflow and a key signaling pathway often involved in cytotoxicity.
Caption: A schematic of the experimental workflow for assessing the cytotoxicity of this compound.
Many cytotoxic compounds induce cell death through the process of apoptosis. The diagram below illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism of programmed cell death.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STRUCTURAL RELATIONSHIPS BETWEEN SENFOLOMYCINS AND PAULOMYCINS [jstage.jst.go.jp]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. goldbio.com [goldbio.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Head-to-Head Comparison: Senfolomycin A vs. Linezolid in the Fight Against Gram-Positive Bacteria
For Immediate Release
In the ongoing battle against antibiotic-resistant Gram-positive pathogens, a comprehensive evaluation of novel and existing antimicrobial agents is paramount for guiding clinical and research endeavors. This report provides a detailed head-to-head comparison of Senfolomycin A, a member of the paulomycin family of antibiotics, and linezolid, a synthetic oxazolidinone. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, in vitro activity, and the experimental frameworks used for their evaluation.
Executive Summary
Linezolid is a well-characterized antibiotic that inhibits bacterial protein synthesis at the initiation phase, demonstrating efficacy against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound, a less-studied natural product, is structurally related to the paulomycins and is also known to inhibit protein synthesis. While specific data for this compound is limited, information from closely related paulomycins suggests a potent activity profile against Gram-positive cocci. This guide synthesizes the available data to provide a comparative overview and highlights areas for future research.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound (represented by the closely related paulomycins) and linezolid against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycins (as a surrogate for this compound) against select Gram-positive bacteria.
| Bacterial Species | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |
| Staphylococcus aureus | <2.34[1] | <2.34[1] |
| Staphylococcus epidermidis | Not Reported | Not Reported |
| Enterococcus faecalis | Activity Reported¹ | Not Reported |
| Streptococcus pneumoniae | Activity Reported¹ | Not Reported |
¹Qualitative reports of activity exist, but specific MIC values were not found in the reviewed literature.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Linezolid against select Gram-positive bacteria.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 4 | 2 | 2 |
| Staphylococcus aureus (MRSA) | 0.5 - 4 | 2 | 2 |
| Enterococcus faecalis (VSE) | 1 - 4 | 2 | 2 |
| Enterococcus faecium (VRE) | 1 - 4 | 2 | 4 |
| Streptococcus pneumoniae | ≤0.5 - 2 | 1 | 1 |
Note: MIC values for linezolid can vary based on the specific study and geographic location. The values presented are representative ranges.
Mechanism of Action: A Tale of Two Inhibitors
Linezolid: Linezolid belongs to the oxazolidinone class of antibiotics and has a unique mechanism of action that inhibits the initiation of protein synthesis.[3] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial protein synthesis.[3] This distinct mechanism means there is a low potential for cross-resistance with other protein synthesis inhibitors.[3]
This compound (Paulomycins): this compound is a member of the paulomycin family of antibiotics, which are known to be inhibitors of bacterial protein synthesis.[2] However, the precise molecular target and the exact stage of protein synthesis that is inhibited by paulomycins are not as well-elucidated in the available scientific literature as they are for linezolid. The paulomycins are glycosylated compounds, and their antibacterial activity is attributed to the presence of a unique paulic acid moiety.[1]
Figure 1. Simplified signaling pathways for the mechanisms of action of Linezolid and this compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in vitro activity of an antimicrobial agent. A standardized method for this is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Conclusion and Future Directions
Linezolid remains a critical therapeutic option for infections caused by resistant Gram-positive bacteria due to its well-defined mechanism of action and established clinical efficacy. This compound, as a member of the paulomycin class, shows promise with potent in vitro activity against key Gram-positive pathogens. However, a significant knowledge gap exists regarding its precise mechanism of protein synthesis inhibition and its broader antibacterial spectrum.
Future research should focus on:
-
Elucidating the specific ribosomal binding site and the exact mechanism of protein synthesis inhibition for this compound and other paulomycins.
-
Conducting comprehensive in vitro susceptibility testing of purified this compound against a wide panel of contemporary, clinically relevant Gram-positive isolates, including resistant phenotypes.
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Performing in vivo efficacy and toxicity studies to evaluate the therapeutic potential of this compound.
A deeper understanding of this compound's pharmacological profile will be instrumental in determining its potential role in the antimicrobial armamentarium.
References
A Comparative Guide to the Efficacy of Senfolomycin A and Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the efficacy of Senfolomycin A, a glycosylated antibiotic, in comparison to other well-characterized protein synthesis inhibitors. Due to the limited publicly available experimental data on this compound, this document outlines the requisite experimental protocols and data presentation formats to facilitate a comprehensive and objective comparison.
Overview of Protein Synthesis Inhibitors
Protein synthesis is a fundamental cellular process and a key target for antimicrobial agents. These inhibitors typically target the bacterial ribosome, a complex machinery responsible for translating messenger RNA (mRNA) into proteins. By interfering with ribosomal function, these agents can halt bacterial growth (bacteriostatic) or induce cell death (bactericidal).
Protein synthesis inhibitors are broadly categorized based on their binding site on the ribosome (30S or 50S subunit) and the specific stage of translation they disrupt (initiation, elongation, or termination).
This compound: Profile and Mechanism of Action
This compound is an antibacterial agent with structural and biological properties similar to the paulomycin family of antibiotics.[1] Senfolomycins are known to be active against Gram-positive bacteria and mycobacteria, with this compound also exhibiting weaker activity against Gram-negative bacteria.[2] While detailed mechanistic studies on this compound are not widely available, its similarity to paulomycins suggests a potential mechanism involving the inhibition of protein biosynthesis. All paulomycins and their analogs have demonstrated excellent antibiotic activity against Gram-positive bacteria.[3]
To definitively characterize this compound's efficacy, a series of experiments are necessary. The following sections detail the required experimental protocols and provide a comparative framework using established protein synthesis inhibitors.
Comparative Efficacy Data
A direct comparison of efficacy requires quantitative data from standardized assays. The following tables are presented as a template for organizing and comparing experimental results for this compound against other inhibitors. Data for representative inhibitors from different classes are included for illustrative purposes.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Antibiotic | Class | Ribosomal Target | Staphylococcus aureus (ATCC 29213) | Streptococcus pneumoniae (ATCC 49619) | Escherichia coli (ATCC 25922) | Mycobacterium tuberculosis (H37Rv) |
| This compound | Paulomycin-like | Undetermined | Data not available | Data not available | Data not available | Data not available |
| Tetracycline | Tetracycline | 30S Subunit | 0.5 - 2 | 0.25 - 1 | 1 - 4 | 8 - 32 |
| Erythromycin | Macrolide | 50S Subunit | 0.25 - 1 | ≤0.06 - 0.25 | >128 | 0.5 - 2 |
| Chloramphenicol | Phenicol | 50S Subunit | 2 - 8 | 1 - 4 | 2 - 8 | 4 - 16 |
| Gentamicin | Aminoglycoside | 30S Subunit | 0.12 - 1 | 8 - 32 | 0.25 - 1 | 0.5 - 4 |
Table 2: In Vitro Protein Synthesis Inhibition (IC50 in µM)
| Antibiotic | Target Organism/System | IC50 (µM) |
| This compound | E. coli cell-free translation | Data not available |
| Tetracycline | E. coli cell-free translation | 1.2 |
| Erythromycin | E. coli cell-free translation | 0.8 |
| Chloramphenicol | E. coli cell-free translation | 1.5 |
| Gentamicin | E. coli cell-free translation | 0.5 |
Experimental Protocols
To generate the comparative data for this compound, the following experimental protocols are recommended.
4.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium, and a standardized number of bacteria are added to each dilution. The MIC is determined by observing the lowest concentration at which no growth occurs.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
4.2. In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
-
Principle: A cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary factors is used to translate a reporter mRNA (e.g., luciferase). The activity of the newly synthesized reporter protein is measured, and the reduction in activity in the presence of the inhibitor indicates its potency.
-
Methodology:
-
Prepare a cell-free translation system (e.g., from E. coli S30 extract).
-
Prepare a reaction mixture containing the cell-free extract, a reporter mRNA (e.g., firefly luciferase mRNA), amino acids (including a labeled one if desired for another detection method), and an energy source (ATP, GTP).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Include a no-inhibitor control and a known inhibitor control (e.g., chloramphenicol).
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Measure the activity of the synthesized reporter protein (e.g., by adding luciferin and measuring luminescence).
-
Calculate the concentration of this compound that inhibits 50% of protein synthesis (IC50).
-
Visualizing Mechanisms and Workflows
5.1. Signaling Pathways in Protein Synthesis Inhibition
The following diagram illustrates the general stages of bacterial protein synthesis and the points of intervention for different classes of inhibitors.
Caption: General mechanism of bacterial protein synthesis and targets of various inhibitor classes.
5.2. Experimental Workflow for Comparative Efficacy
The following diagram outlines the workflow for comparing the efficacy of this compound with other protein synthesis inhibitors.
Caption: Workflow for the comparative evaluation of protein synthesis inhibitors.
Conclusion and Future Directions
This guide provides a systematic approach to evaluating the efficacy of this compound as a protein synthesis inhibitor. By generating quantitative data on its antibacterial activity and its direct impact on protein synthesis, a clear and objective comparison with existing antibiotics can be made. Further studies should also aim to identify the precise binding site of this compound on the ribosome and elucidate its detailed mechanism of action. This knowledge will be crucial for its potential development as a therapeutic agent and for understanding potential resistance mechanisms.
References
- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Novel Antibacterial Agents: A Framework for Preclinical Assessment in Murine Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the urgent development of novel antibiotics. Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline. This guide provides a comparative framework for assessing the in vivo antibacterial activity of a novel investigational antibiotic, here termed "Novelmycin A," against established standard-of-care agents in murine infection models. The methodologies and data presentation formats described herein are based on established practices in preclinical antibiotic research and can be adapted for the evaluation of new chemical entities like Senfolomycin A upon the availability of experimental data.
In Vivo Efficacy in a Murine Sepsis Model
Systemic infections, or sepsis, represent a significant therapeutic challenge. The murine sepsis model is a cornerstone for evaluating the systemic efficacy of new antibiotics against severe, life-threatening infections.
Comparative Efficacy Data
The following table summarizes the hypothetical efficacy of Novelmycin A compared to vancomycin and linezolid in a murine model of methicillin-resistant Staphylococcus aureus (MRSA) sepsis.
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (72h post-infection) | Mean Bacterial Load in Spleen (log10 CFU/g ± SD) |
| Vehicle Control | - | Intraperitoneal (IP) | 0% | 8.5 ± 0.6 |
| Novelmycin A | 20 | Intravenous (IV) | 80% | 3.2 ± 0.4 |
| Vancomycin | 10 | Intravenous (IV) | 60% | 4.1 ± 0.5 |
| Linezolid | 25 | Oral (PO) | 50% | 4.8 ± 0.7 |
Experimental Protocol: Murine Sepsis Model
-
Animal Model: Female BALB/c mice (6-8 weeks old, 20-25g) are used.
-
Bacterial Strain: A clinical isolate of MRSA (e.g., USA300) is grown to mid-logarithmic phase in tryptic soy broth (TSB).
-
Infection: Mice are challenged via intraperitoneal injection with a lethal dose of the MRSA suspension (approximately 1 x 10⁸ colony-forming units [CFU] in 0.5 mL of saline).
-
Treatment: Two hours post-infection, treatment is initiated.
-
Novelmycin A is administered intravenously at the specified dose.
-
Vancomycin is administered intravenously as a positive control.
-
Linezolid is administered orally as another comparator.
-
The control group receives a vehicle control (e.g., saline) via the same route.
-
-
Monitoring: Mice are monitored for survival over a 72-hour period.
-
Bacterial Burden: At 24 hours post-infection, a subset of mice from each group is euthanized. The spleens are aseptically harvested, homogenized, and serially diluted for CFU enumeration on TSB agar plates to determine the bacterial load.
In Vivo Efficacy in a Murine Skin Infection Model
Skin and soft tissue infections are common manifestations of Gram-positive bacterial infections. The murine skin infection model is crucial for assessing the efficacy of antibiotics in a localized infection setting.
Comparative Efficacy Data
The table below presents hypothetical data on the efficacy of Novelmycin A against MRSA in a murine skin infection model, compared to topical mupirocin and systemic vancomycin.
| Treatment Group | Dosage | Administration Route | Mean Bacterial Load in Lesion (log10 CFU/g ± SD) at 72h | Mean Lesion Size (mm²) ± SD at 72h |
| Vehicle Control | - | Topical | 7.2 ± 0.5 | 105 ± 12 |
| Novelmycin A | 2% w/w ointment | Topical | 4.1 ± 0.6 | 35 ± 8 |
| Mupirocin | 2% w/w ointment | Topical | 4.9 ± 0.7 | 48 ± 10 |
| Vancomycin | 10 mg/kg | Intravenous (IV) | 5.5 ± 0.8 | 62 ± 9 |
Experimental Protocol: Murine Skin Infection Model
-
Animal Model: Female SKH1 hairless mice (6-8 weeks old) are used to facilitate visualization of skin lesions.
-
Bacterial Strain: A bioluminescent strain of MRSA (e.g., USA300-lux) is used to allow for non-invasive imaging of the infection.
-
Infection: A full-thickness wound is created on the dorsum of the mice with a 6-mm biopsy punch. The wound is then inoculated with approximately 1 x 10⁷ CFU of the MRSA strain.
-
Treatment: Treatment is initiated 24 hours post-infection.
-
Novelmycin A ointment is applied topically to the wound.
-
Mupirocin ointment serves as a topical positive control.
-
Systemic vancomycin is administered intravenously as a comparator.
-
The control group receives a vehicle ointment.
-
-
Monitoring and Evaluation:
-
Lesion size is measured daily using a digital caliper.
-
Bacterial burden can be monitored non-invasively over time using an in vivo imaging system (IVIS) to detect bioluminescence.
-
At 72 hours post-infection, mice are euthanized, and the wounded skin tissue is excised, homogenized, and plated for CFU enumeration.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be a target for a novel antibiotic like Novelmycin A, leading to the inhibition of a key bacterial process.
Caption: Hypothetical signaling pathway for Novelmycin A's mechanism of action.
Experimental Workflow
The diagram below outlines the general experimental workflow for the in vivo validation of a new antibacterial agent in a mouse model.
Caption: General experimental workflow for in vivo antibiotic efficacy testing.
Safety Operating Guide
Navigating the Disposal of Senfolomycin A: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Senfolomycin A necessitates a cautious and systematic approach to its disposal. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with standard laboratory regulations.
Without a dedicated SDS, detailed quantitative data on the toxicity, ecotoxicity, and physicochemical properties of this compound are not publicly available. This informational gap requires that this compound be treated as a potentially hazardous substance. All handling and disposal procedures should be conducted with the assumption that the compound may be toxic, environmentally harmful, and have unknown reactive properties.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, a thorough risk assessment must be conducted. This assessment should be documented and approved by the institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE):
Due to the unknown hazard profile of this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator | Recommended when handling the solid form to avoid inhalation of aerosols. |
All handling of this compound, especially the solid form, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to institutional and local regulations for hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container. Aqueous and organic solvent waste streams should be segregated.
2. Waste Container Labeling:
-
All waste containers must be labeled with a hazardous waste tag as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of this compound.
-
The date the waste was first added to the container.
-
The primary hazard(s) (label as "Potentially Toxic" or "Chemical Waste for Disposal").
-
3. Storage of Waste:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store waste in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1]
-
Do not attempt to neutralize or treat the waste unless you have a validated and approved protocol from your EHS department.
Summary of Missing Quantitative Data
The following table highlights the critical information that is currently unavailable for this compound and would typically be found in a Safety Data Sheet. This lack of data underscores the need for the cautious approach outlined in this guide.
| Data Category | Information Needed for Full Risk Assessment | Status for this compound |
| Toxicological Data | LD50 (oral, dermal), LC50 (inhalation), skin/eye irritation data, carcinogenicity, mutagenicity. | Not Available |
| Physical/Chemical Properties | Melting point, boiling point, solubility, vapor pressure, flash point. | Not Available |
| Environmental Fate | Ecotoxicity (aquatic toxicity), persistence and degradability, bioaccumulation potential. | Not Available |
| Specific Disposal Guidance | Recommended neutralization methods, specific regulatory disposal codes. | Not Available |
Experimental Protocols
As no specific experimental protocols for the deactivation or neutralization of this compound are available, none can be provided. Researchers must consult with their institutional EHS professionals to determine if any general chemical degradation protocols (e.g., for other antibiotics) are applicable and safe to perform.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, emphasizing the precautionary steps necessary due to the absence of a specific SDS.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals when handling chemicals with incomplete hazard information.
References
Navigating the Unknown: Safety Protocols for Handling Senfolomycin A
** chercheurs, scientifiques et professionnels du développement de médicaments, la manipulation de nouveaux composés comme la Senfolomycine A exige une approche méticuleuse de la sécurité. Bien qu'une fiche de données de sécurité (FDS) spécifique à la Senfolomycine A ne soit pas accessible au public, une approche prudente basée sur les directives de manipulation des ingrédients pharmaceutiques actifs (IPA) puissants est essentielle. Ce guide fournit des informations essentielles sur la sécurité et la logistique, y compris des plans opérationnels et d'élimination, pour garantir un environnement de laboratoire sécurisé.
Évaluation des risques et équipement de protection individuelle (EPI)
En l'absence de données de toxicité spécifiques, la Senfolomycine A doit être traitée comme un composé potentiellement dangereux. Une évaluation approfondie des risques doit être effectuée avant toute manipulation. Le tableau suivant présente des recommandations générales en matière d'EPI pour la manipulation de composés puissants, qui doivent être adaptées à la suite d'une évaluation des risques spécifique au laboratoire.
| Scénario de manipulation | Équipement de protection individuelle (EPI) recommandé |
| Pesée et préparation de solutions | Double gants (nitrile), blouse de laboratoire, protection oculaire (lunettes de sécurité ou lunettes de protection), protection respiratoire (masque N95 ou supérieur) |
| Manipulation de solutions diluées | Gants en nitrile, blouse de laboratoire, lunettes de sécurité |
| Nettoyage de déversements mineurs | Double gants (nitrile), blouse de laboratoire, protection oculaire (lunettes de protection), protection respiratoire (masque N95 ou supérieur) |
| Élimination des déchets | Gants en nitrile, blouse de laboratoire, lunettes de sécurité |
Protocoles de manipulation et d'élimination
Manipulation :
-
Préparation : Avant de manipuler la Senfolomycine A, assurez-vous que tout le personnel est formé aux procédures de manipulation des composés puissants. Préparez toutes les matières et tous les équipements nécessaires à l'avance pour minimiser les interruptions.
-
Confinement : Effectuez toutes les manipulations de Senfolomycine A solide ou de solutions concentrées dans une enceinte de confinement, telle qu'une hotte chimique ou une boîte à gants, pour éviter l'exposition par inhalation.
-
Transfert : Utilisez des techniques de transfert prudentes pour éviter les déversements et la production d'aérosols.
-
Décontamination : Après la manipulation, décontaminez toutes les surfaces de travail avec un agent de nettoyage approprié. Retirez et jetez les EPI conformément aux procédures de gestion des déchets de votre établissement.
Élimination :
-
Déchets solides : Tous les déchets solides contaminés par la Senfolomycine A (par exemple, les EPI, les consommables de laboratoire) doivent être placés dans un sac à déchets dangereux clairement étiqueté.
-
Déchets liquides : Les déchets liquides contenant de la Senfolomycine A doivent être collectés dans un récipient à déchets dangereux étiquetés de manière appropriée.
-
Conformité : L'élimination de tous les déchets dangereux doit être conforme aux réglementations locales, étatiques et fédérales. Consultez le bureau de la sécurité environnementale de votre établissement pour obtenir des conseils spécifiques.
Gestion des déversements
En cas de déversement, évacuez immédiatement la zone et informez le personnel à proximité. Les procédures de nettoyage des déversements ne doivent être effectuées que par du personnel formé portant l'EPI approprié.
-
Confinement : Endiguez le déversement à l'aide de matériaux absorbants.
-
Neutralisation/Décontamination : Si une procédure de neutralisation est connue et sûre, appliquez-la. Sinon, nettoyez soigneusement le déversement avec des matériaux absorbants.
-
Nettoyage : Nettoyez la zone du déversement avec un agent de nettoyage approprié, en travaillant de l'extérieur vers l'intérieur.
-
Élimination : Tous les matériaux de nettoyage de déversement contaminés doivent être éliminés comme des déchets dangereux.
Visualisation du flux de travail de sécurité
Le diagramme suivant illustre un flux de travail logique pour la manipulation sécuritaire d'un nouveau composé tel que la Senfolomycine A.
Légende : Flux de travail pour la manipulation sécuritaire de la Senfolomycine A.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
